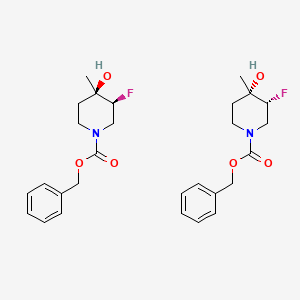
N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide is a synthetic organic compound that belongs to the class of amides It features a nitrophenyl group, a morpholine ring, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide typically involves the following steps:
Amidation: The formation of the amide bond between the nitrophenyl compound and a propanamide derivative.
Morpholine Addition: The incorporation of the morpholine ring into the propanamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and amidation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the phenyl ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological processes involving amides and nitro compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group and morpholine ring may play roles in binding to these targets, influencing biological pathways and exerting effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Methyl-4-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide.
N-(4-Nitrophenyl)-3-(4-morpholinyl)propanamide: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide is unique due to the combination of its nitrophenyl group, morpholine ring, and propanamide backbone, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C14H19N3O4 |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
N-(3-methyl-4-nitrophenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H19N3O4/c1-11-10-12(2-3-13(11)17(19)20)15-14(18)4-5-16-6-8-21-9-7-16/h2-3,10H,4-9H2,1H3,(H,15,18) |
Clave InChI |
GVFBMIYSLHVNQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)CCN2CCOCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9'-Diphenyl-9H,9'H-[3,3'-bicarbazole]-6-carbonitrile](/img/structure/B14115860.png)


![4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)
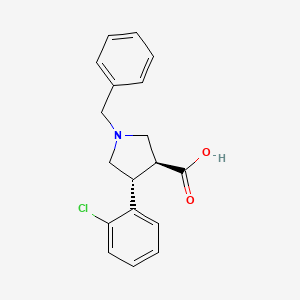



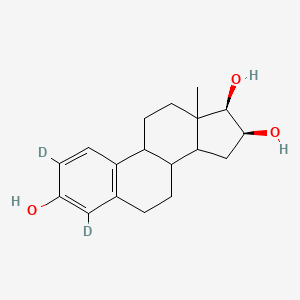
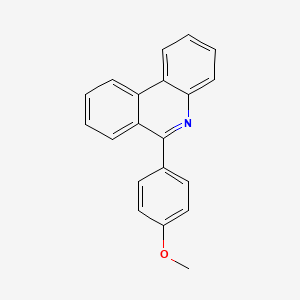
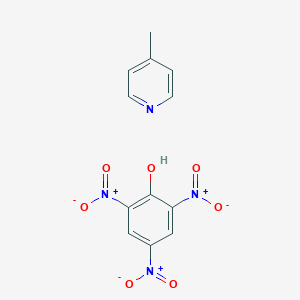
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)
